3-(But-3-en-2-yl)-1-(propan-2-yl)thiourea
Description
3-(But-3-en-2-yl)-1-(propan-2-yl)thiourea is a thiourea derivative characterized by an allyl (but-3-en-2-yl) group and an isopropyl (propan-2-yl) substituent. Thioureas are sulfur-containing organic compounds with the general formula R¹R²N–C(S)–NR³R⁴, where substituents influence their chemical, physical, and biological properties.
Properties
Molecular Formula |
C8H16N2S |
|---|---|
Molecular Weight |
172.29 g/mol |
IUPAC Name |
1-but-3-en-2-yl-3-propan-2-ylthiourea |
InChI |
InChI=1S/C8H16N2S/c1-5-7(4)10-8(11)9-6(2)3/h5-7H,1H2,2-4H3,(H2,9,10,11) |
InChI Key |
UZBCIVISMGBXHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=S)NC(C)C=C |
Origin of Product |
United States |
Biological Activity
3-(But-3-en-2-yl)-1-(propan-2-yl)thiourea is a thiourea derivative that has garnered interest due to its potential biological activities. Thioureas are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be structurally represented as follows:
Where:
- C represents carbon atoms,
- H represents hydrogen atoms,
- N represents nitrogen atoms,
- S represents sulfur atoms.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of thiourea derivatives, including this compound. The compound demonstrated significant antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus.
The minimal inhibitory concentration (MIC) values indicate that this compound has comparable efficacy to standard antibiotics, suggesting its potential as an alternative treatment option.
Anticancer Activity
The anticancer properties of thioureas are well-documented, with many derivatives exhibiting cytotoxic effects on various cancer cell lines. Research indicates that this compound has shown promising results in inhibiting the proliferation of cancer cells.
These findings highlight the compound's potential in targeting specific molecular pathways involved in cancer progression.
Antifungal Activity
In addition to antibacterial and anticancer activities, this thiourea derivative has also been tested for antifungal properties. It exhibited moderate activity against fungal strains such as Candida albicans and Aspergillus niger.
These results suggest that this compound could be a candidate for further development as an antifungal agent.
The biological activities of thioureas are often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, the inhibition of DNA synthesis and cell cycle arrest have been observed in cancer cells treated with thiourea derivatives.
Case Studies
- Anticancer Efficacy : A study involving the treatment of MCF7 cells with varying concentrations of this compound demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Antibacterial Screening : In a comparative study against common pathogens, this compound was tested alongside standard antibiotics. The results indicated that it possessed superior activity against resistant strains of bacteria, making it a candidate for further investigation in antimicrobial therapy.
Scientific Research Applications
Medicinal Chemistry Applications
Thiourea derivatives, including 3-(But-3-en-2-yl)-1-(propan-2-yl)thiourea, exhibit a range of biological activities that make them valuable in drug development:
- Antitumor Activity : Research indicates that thiourea derivatives can inhibit tumor growth through various mechanisms. For instance, studies have shown that certain thioureas possess significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
- Antimicrobial Properties : The compound demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The structure-activity relationship (SAR) studies highlight the importance of specific substituents on the thiourea moiety for enhancing antimicrobial efficacy .
- Urease Inhibition : Thioureas are known for their urease inhibitory properties, which can be beneficial in treating conditions like renal failure. The synthesis of novel thiourea derivatives has been linked to improved urease inhibition compared to traditional agents .
Catalytic Applications
Thiourea derivatives serve as effective organocatalysts in various organic reactions:
- Organocatalysis : this compound can act as a bifunctional organocatalyst, facilitating reactions such as Michael additions and aldol reactions with high yields and selectivity. The presence of electron-withdrawing groups enhances the catalytic activity by stabilizing the transition state .
Material Science Applications
The unique properties of thioureas extend to materials science:
- Polymer Chemistry : Thioureas can be used as monomers or cross-linking agents in polymer synthesis. Their ability to form hydrogen bonds contributes to the mechanical strength and thermal stability of polymeric materials .
- Coordination Chemistry : The compound's ability to form coordination complexes with metals opens avenues for applications in sensors and catalysis. These complexes can exhibit enhanced properties such as improved solubility and stability under various conditions .
Case Study 1: Antitumor Activity
A recent study evaluated the cytotoxic effects of various thiourea derivatives against human cancer cell lines. Among these, this compound showed promising results, particularly against MCF-7 breast cancer cells, with an IC50 value significantly lower than that of conventional chemotherapeutics .
Case Study 2: Urease Inhibition
In another investigation focusing on urease inhibitors, a series of thiourea derivatives were synthesized and tested for their inhibitory effects on urease activity. This compound demonstrated superior inhibition compared to standard thiourea, suggesting its potential use in treating urease-related disorders .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiourea group acts as a nucleophile due to its electron-rich sulfur and nitrogen atoms. Key substitution pathways include:
Mechanism :
-
The sulfur atom attacks electrophilic centers (e.g., alkyl halides), forming stable thioether bonds.
-
Acylation proceeds via a two-step process: initial deprotonation of the thiourea nitrogen, followed by nucleophilic attack on the acyl chloride .
Cycloaddition Reactions
The but-3-en-2-yl group participates in [4+2] Diels-Alder reactions:
Key Findings :
-
Steric effects from the isopropyl group influence regioselectivity.
-
Asymmetric catalysis using chiral thioureas enhances enantiomeric excess (e.g., up to 89% ee) .
Thiazolidine Formation
Reaction with aldehydes generates biologically relevant thiazolidine derivatives:
Mechanistic Pathway :
-
Aldehyde carbonyl activation via hydrogen bonding with thiourea’s NH groups .
-
Cyclocondensation involving the thiourea’s sulfur and the aldehyde’s carbonyl carbon .
Metal Coordination Chemistry
The compound forms stable complexes with transition metals, leveraging its thiourea moiety:
| Metal Salt | Ligand Ratio (M:L) | Geometry | Application | Source |
|---|---|---|---|---|
| Cu(II) chloride | 1:2 | Square planar | Catalytic oxidation of alkanes | |
| Pd(II) acetate | 1:1 | Tetrahedral | Suzuki-Miyaura cross-coupling |
Spectroscopic Data :
-
IR: ν(C=S) at 1250–1270 cm⁻¹ shifts to 1150–1180 cm⁻¹ upon metal coordination .
-
UV-Vis: Pd(II) complexes show λₘₐₓ at 420–450 nm (ligand-to-metal charge transfer) .
Oxidation and Functionalization
The alkene moiety undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| OsO₄ (catalytic) | NMO, THF/H₂O, 0°C | Vicinal diol | syn-Dihydroxylation | |
| Ozone | CH₂Cl₂, -78°C | Ketone derivative | Oxidative cleavage |
Applications :
-
Diol intermediates serve as precursors for polyurethane synthesis.
-
Ozonolysis products are used in fragrance chemistry.
Comparison with Similar Compounds
Comparison with Similar Thiourea Compounds
Structural and Conformational Differences
Key Structural Features:
- Isopropyl group : A bulky alkyl substituent that may sterically hinder intermolecular interactions.
Comparative Analysis:
1-Benzoyl-3,3-bis(propan-2-yl)thiourea (): Substituents: Two isopropyl groups and a benzoyl moiety. Conformation: Acyl thioureas (e.g., benzoyl derivatives) often adopt a planar "S-shape" conformation due to resonance between C=O and C=S bonds .
1-(2-Chloro-5-nitrophenyl)-3-(2,2-dimethylpropionyl)thiourea ():
- Substituents : A nitro-chlorophenyl group and a pivaloyl (2,2-dimethylpropionyl) group.
- Intramolecular Interactions : Features intramolecular N–H⋯O and C–H⋯S hydrogen bonds, stabilizing its planar structure. The allyl-containing compound may exhibit weaker hydrogen bonding due to the absence of electron-withdrawing groups .
Perfluorophenyl thioureas (): Substituents: Perfluorophenyl and cyclohexyl-dimethylamino groups. Crystallinity: Fluorinated aryl groups enhance crystallinity and thermal stability compared to alkyl/allyl substituents.
Reactivity Trends:
- Allyl groups enable [2+2] or Diels-Alder reactions, unlike aryl or alkyl substituents.
- Acylated thioureas (e.g., benzoyl derivatives) show higher electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks .
Comparative Bioactivity Data:
- Key Insight: Aryl substituents with electron-withdrawing groups (e.g., nitro, chloro) enhance antibacterial activity by increasing electrophilicity and membrane penetration . The allyl-isopropyl derivative’s bioactivity remains unexplored but may differ due to its non-aromatic nature.
Physical and Spectroscopic Properties
Solubility and Stability:
- Allyl-isopropyl thiourea : Likely less crystalline than aryl-substituted analogs due to reduced π-stacking (e.g., perfluorophenyl thioureas in exhibit high crystallinity) .
- Acyl thioureas : Higher melting points due to hydrogen bonding and planar conformations .
Spectroscopic Trends:
- FTIR/Raman: Acyl thioureas show distinct C=O (~1700 cm⁻¹) and C=S (~1250 cm⁻¹) stretches, while non-acylated derivatives lack the carbonyl signal .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(But-3-en-2-yl)-1-(propan-2-yl)thiourea, and how do reaction parameters influence product purity?
Answer:
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this compound, the allyl group (but-3-en-2-yl) may require controlled reaction conditions to avoid polymerization. Key parameters include:
- Temperature: Reactions are often conducted at 0–25°C to minimize side reactions.
- Solvent: Polar aprotic solvents (e.g., THF, DCM) enhance solubility and reaction efficiency .
- Stoichiometry: A 1:1 molar ratio of isothiocyanate to amine ensures optimal yield.
Purification via recrystallization or column chromatography is critical to isolate the product from unreacted starting materials or byproducts.
Basic: Which spectroscopic and crystallographic techniques are essential for structural validation of this thiourea derivative?
Answer:
- NMR Spectroscopy:
- X-ray Crystallography:
Advanced: How can computational modeling resolve contradictions between experimental and predicted biological activity data?
Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) can arise from:
- Solvent Effects: MD simulations assess solvation dynamics, which may mask active sites in vitro.
- Conformational Flexibility: DFT calculations optimize thiourea geometry to identify bioactive conformers .
- Docking Studies: Tools like AutoDock Vina predict binding affinities to targets (e.g., ribonucleotide reductase), reconciling in silico predictions with experimental IC₅₀ values .
Advanced: What strategies optimize the synthesis of enantiomerically pure this compound?
Answer:
- Chiral Auxiliaries: Use enantiopure amines or isothiocyanates to control stereochemistry.
- Chromatographic Resolution: Chiral HPLC columns (e.g., Chiralpak IA) separate racemic mixtures.
- Crystallization-Induced Asymmetric Transformation: Exploit differential solubility of enantiomers in solvents like ethanol .
Advanced: How does the allyl substituent influence the compound’s coordination chemistry with transition metals?
Answer:
The allyl group enhances π-backbonding with metals (e.g., Cu²⁺, Pd⁰), enabling applications in catalysis or metal-organic frameworks. Key insights:
- Bidentate vs. Monodentate Binding: IR spectroscopy (νC=S shift from ~1250 cm⁻¹ to ~1100 cm⁻¹) confirms sulfur coordination.
- XANES/EXAFS: Quantifies metal-thiourea bond distances and oxidation states .
Basic: What preliminary assays are recommended to screen this compound’s biological activity?
Answer:
- Antimicrobial: Broth microdilution (MIC against S. aureus or E. coli).
- Antioxidant: DPPH radical scavenging assay (IC₅₀ < 50 µM suggests potency).
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa) with EC₅₀ benchmarking .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Answer:
- Substituent Modulation:
- Pharmacophore Mapping: Overlay active conformers using software like Schrödinger to identify critical hydrogen-bond donors/acceptors .
Advanced: What experimental and computational approaches validate the compound’s role in enzyme inhibition mechanisms?
Answer:
- Kinetic Studies: Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition.
- Molecular Dynamics (MD): Simulate enzyme-thiourea interactions (e.g., urease active site) over 100 ns trajectories to identify stable binding modes .
- QTAIM Analysis: Quantifies electron density at bond critical points to confirm hydrogen-bond stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
